N-水杨基-3-氨基香豆素

描述

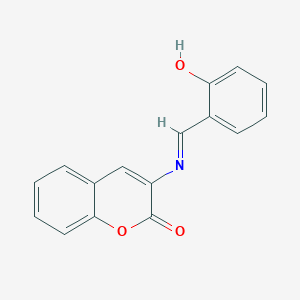

N-Salicylidene-3-aminocoumarin is a chemical compound with the molecular formula C₁₆H₁₁NO₃. It is a derivative of 3-aminocoumarin, which is an important class of compounds in organic synthesis .

Synthesis Analysis

The synthesis of 3-aminocoumarin derivatives, including N-Salicylidene-3-aminocoumarin, involves various synthetic methodologies . One method involves the reaction of salicylaldehydes with ethyl isocyanoacetate in the presence of copper (I) iodide and pyridine . Another method involves the reaction of coumarin-3-carboxylic acids with triethylamine and diphenylphosphorylazide .Molecular Structure Analysis

The molecular structure of N-Salicylidene-3-aminocoumarin is characterized by the presence of an amino group as well as enamine carbon in the scaffold . The core structure of aminocoumarin antibiotics, including N-Salicylidene-3-aminocoumarin, consists of a 3-amino-4,7-dihydroxycoumarin ring .Chemical Reactions Analysis

The chemical reactivity of 3-aminocoumarins, including N-Salicylidene-3-aminocoumarin, is profound due to the presence of an amino group and enamine carbon . These compounds undergo various chemical reactions, including nucleophilic and electrophilic reactions .科学研究应用

合成和转化:

- 一项研究描述了3-氨基香豆素衍生物的合成,包括将主要骨架如阿斯皮罗氯素转化为3-氨基香豆素衍生物(Shin, Nakajima, & Sato, 1984)。

- 另一项研究专注于在微波辐射下高效合成取代的3-氨基香豆素,有助于有机合成中的环保过程(Valizadeh & Shockravi, 2004)。

生物活性:

- 发现3-氨基香豆素衍生物对某些害虫具有抗摄食和调节昆虫生长的活性,表明它们在害虫控制中的潜在用途(Shyamala et al., 2005)。

- 氨基香豆素抗生素,包括N-水杨基-3-氨基香豆素在内的一类化合物,已被研究其对细菌DNA旋转酶的强效抑制作用,使其在新抗生素开发中至关重要(Freitag et al., 2005)。

- 合成氨基香豆素化合物表现出抗氧化活性和对蛋白质糖基化的保护作用,可能有助于管理糖尿病并发症(Aminjafari et al., 2016)。

抗菌和抗结核潜力:

- 某些氨基香豆素衍生物显示出抗菌活性,包括对结核病的活性,突显了它们作为新型治疗药物的潜力(Tandon et al., 2011)。

作用机制

安全和危害

While specific safety data for N-Salicylidene-3-aminocoumarin is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

The synthesis, biological evaluation, and fluorescence study of 3-aminocoumarin and their derivatives, including N-Salicylidene-3-aminocoumarin, have an immense impact in the field of organic and pharmaceutical chemistry . Future research may focus on different synthetic methodologies, biological evaluation, and fluorescence study of these compounds .

属性

IUPAC Name |

3-[(2-hydroxyphenyl)methylideneamino]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-14-7-3-1-6-12(14)10-17-13-9-11-5-2-4-8-15(11)20-16(13)19/h1-10,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXAFCDYVZFKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)N=CC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Salicylidene-3-aminocoumarin | |

CAS RN |

1473-60-5 | |

| Record name | N-Salicylidene-3-aminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223888.png)

![{[4-(Benzyloxy)phenyl]methyl}[3-(methylamino)propyl]amine](/img/structure/B223891.png)

![2-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223897.png)

![2-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223898.png)

![2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223899.png)

![2-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223905.png)

![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-1-phenylethanol](/img/structure/B223910.png)

![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223911.png)

![2-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223912.png)

![2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223914.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)

![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)